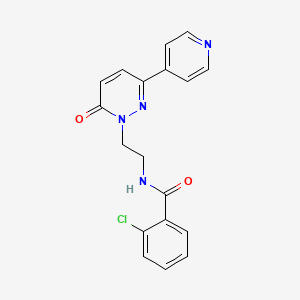
2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
The mechanism of action of 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone involves the inhibition of the protein kinase BTK. BTK is a key enzyme involved in the signaling pathway of B cells, which play an important role in the immune system. By inhibiting BTK, 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone can reduce the activity of B cells, leading to a reduction in inflammation and improved symptoms in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone include the inhibition of BTK activity, reduction in inflammation, and improvement in symptoms of autoimmune diseases and inflammatory disorders. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone in lab experiments include its selectivity for BTK and its potential applications in cancer research, autoimmune diseases, and inflammatory disorders. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone. One direction is to further investigate its potential applications in cancer therapy, including its efficacy in different types of cancer and its potential use in combination with other cancer drugs. Another direction is to explore its potential applications in other immune-related diseases, such as allergies and asthma. Additionally, further research is needed to improve the stability and solubility of this compound, which can increase its potential applications in lab experiments and clinical trials.
In conclusion, 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone is a promising compound with potential applications in cancer research, autoimmune diseases, and inflammatory disorders. Its selectivity for BTK and its ability to inhibit the growth and proliferation of cancer cells make it a valuable candidate for further research. However, its limited solubility and stability present challenges for lab experiments and clinical trials, and further research is needed to improve these properties.
Synthesemethoden
The synthesis of 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone involves several steps. The first step is the preparation of the starting material, 4-(2,2-dimethylpropanesulfonyl)aniline, which is then reacted with 3-azetidinone to form the intermediate product. This intermediate is then reacted with pyrrolidine to obtain the final product, 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone has been extensively studied for its potential applications in various fields, including cancer research, autoimmune diseases, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In autoimmune diseases and inflammatory disorders, 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone has been shown to reduce inflammation and improve symptoms.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14(2)24(22,23)17-7-5-15(6-8-17)11-18(21)20-12-16(13-20)19-9-3-4-10-19/h5-8,14,16H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCMBOBEFSYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propane-2-sulfonyl)phenyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)

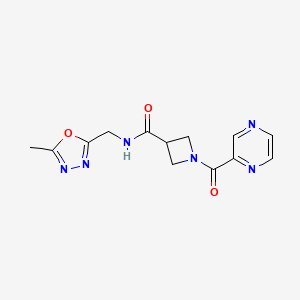
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)
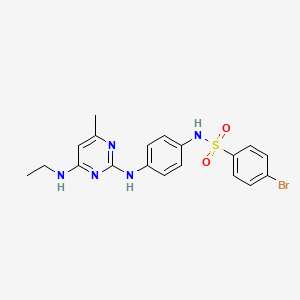
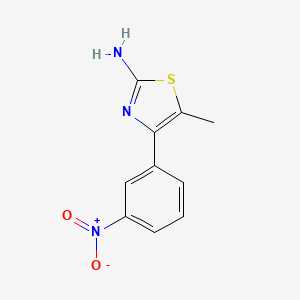
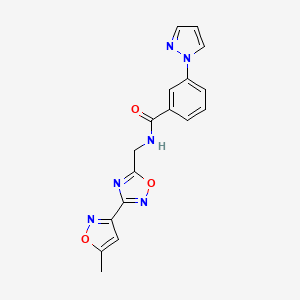
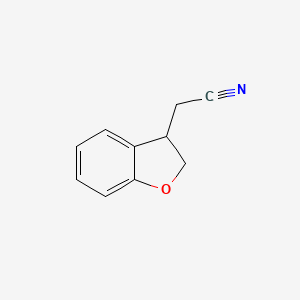
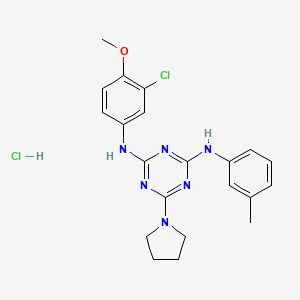
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
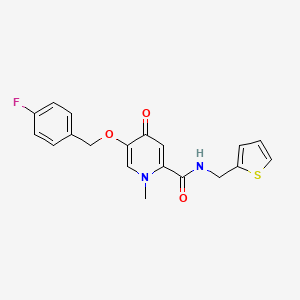
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)
